5-Bromo-4-methyl-3,4'-bipyridine
Description
Overview of Bipyridine Ligands in Contemporary Chemical Research
Bipyridine and its derivatives are among the most extensively studied classes of N-heterocyclic ligands in inorganic and organometallic chemistry. mdpi.comchemscene.com Their ability to form stable chelate complexes with a vast array of metal ions has positioned them as indispensable components in the development of catalysts for organic synthesis, photosensitizers for solar energy conversion, and building blocks for supramolecular assemblies and functional materials. mdpi.comchemscene.commdpi.com The strong σ-donating ability of the nitrogen lone pairs, combined with the π-accepting character of the aromatic rings, allows for the fine-tuning of the electronic properties of the resulting metal complexes.
Importance of Regioselective Substitution in Bipyridine Scaffolds
The ability to introduce substituents at specific positions on the bipyridine rings, known as regioselective substitution, is of paramount importance for the rational design of functional molecules. mdpi.com This control allows chemists to tailor the ligand's properties for specific applications. For instance, in catalysis, the placement of bulky substituents near the coordination site can create a chiral pocket, enabling enantioselective transformations. In materials science, specific substitution patterns can direct the self-assembly of molecules into desired architectures, such as metal-organic frameworks (MOFs) with tailored porosity.
Rationale for Investigating 5-Bromo-4-methyl-3,4'-bipyridine as a Versatile Chemical Platform
The compound this compound, with its unique substitution pattern, presents a compelling case for investigation. The 3,4'-bipyridine (B8713429) core offers an asymmetric coordination vector, differing from the more common 2,2' and 4,4' isomers. The methyl group at the 4-position acts as an electron-donating group, potentially enhancing the coordinating ability of the adjacent nitrogen. The bromine atom at the 5-position serves a dual purpose: it acts as an electron-withdrawing group, modulating the electronic properties of the pyridine (B92270) ring, and more importantly, it provides a reactive site for post-synthetic modification via cross-coupling reactions. This combination of features makes this compound a versatile building block for the synthesis of more complex and functional ligands and materials.
Current Research Gaps and Opportunities in 3,4'-Bipyridine Chemistry
While 2,2'- and 4,4'-bipyridines have been extensively studied, the chemistry of asymmetrically substituted 3,4'-bipyridines remains comparatively underexplored. There is a significant opportunity to expand the library of such compounds and to systematically investigate the influence of different substitution patterns on their coordination behavior and performance in various applications. A key research gap is the lack of detailed studies on the synthesis, characterization, and reactivity of specifically functionalized 3,4'-bipyridines like the title compound. Filling this gap will not only provide new molecular tools for chemists but also deepen our fundamental understanding of structure-property relationships in this important class of ligands.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIIWWUEQIMBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Methyl 3,4 Bipyridine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available or readily synthesizable starting materials. advancechemjournal.com For 5-Bromo-4-methyl-3,4'-bipyridine, the key disconnection is the C-C bond between the two pyridine (B92270) rings. This leads to two primary precursor fragments: a substituted pyridine bearing the bromo and methyl groups, and a second pyridine ring that can participate in a cross-coupling reaction.
The synthesis of the target compound can be envisioned by coupling a suitable derivative of 4-methyl-3-nitropyridine (B1297851) with a 4-substituted pyridine. For instance, a common starting point could be a pyridine N-oxide, which can be readily prepared and activated for subsequent coupling reactions. acs.orgacs.org Pyridine N-oxides with electron-withdrawing groups have been shown to give good yields in palladium-catalyzed direct coupling reactions. acs.org
A crucial building block for the synthesis is a pyridine ring appropriately substituted with a bromine atom and a methyl group. A key precursor is 3,5-dibromo-4-methyl-pyridine, which can be selectively functionalized. google.com The synthesis of such precursors can be achieved through various methods, including the bromination of 4-methylpyridine (B42270) derivatives. For example, (5-Bromo-4-methyl-pyridin-3-yl)-methanol is a documented intermediate that can be derived from 3,5-dibromo-4-methyl-pyridine. google.com The strategic placement of the bromine atom is critical as it serves as the handle for the subsequent cross-coupling reaction.
Cross-Coupling Strategies for Bipyridine Formation
The formation of the biaryl linkage in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance. mdpi.comwikipedia.org
Palladium catalysts are central to modern organic synthesis, facilitating a wide array of cross-coupling reactions. researchgate.net The catalytic cycle typically involves oxidative addition of the palladium(0) species to the halide, transmetalation with the organometallic partner, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems. libretexts.orgtcichemicals.com The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 5-bromo-4-methyl-3-pyridylboronic acid or ester with a 4-halopyridine, or conversely, the coupling of 4-pyridylboronic acid with a 3,5-dibromo-4-methylpyridine (B1300354) derivative. The regioselectivity of the coupling can be influenced by the reaction conditions and the nature of the substituents on the pyridine rings. beilstein-journals.org Research has shown that palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are highly effective for the Suzuki-Miyaura coupling of heteroaryl halides. acs.org
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions
| Component | Example | Role |
| Aryl Halide | 3,5-Dibromo-4-methylpyridine | Electrophilic partner |
| Boronic Acid/Ester | 4-Pyridylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling |
| Ligand | SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane, Toluene/Dioxane | Reaction medium |
This table presents a generalized set of conditions. Specific conditions may vary based on the exact substrates and desired outcomes. rsc.org
The Negishi coupling provides an alternative and powerful method for the formation of C-C bonds, utilizing organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org
In the context of synthesizing this compound, a Negishi coupling approach would involve the reaction of a pyridylzinc reagent with a halogenated pyridine. For instance, a 4-pyridylzinc halide could be coupled with 3,5-dibromo-4-methylpyridine. The organozinc reagent can be prepared through the transmetalation of a pyridyllithium species or by the direct insertion of zinc into a pyridyl halide. orgsyn.orgorgsyn.org The reactivity of the halide in the Negishi coupling generally follows the trend I > Br > Cl. orgsyn.org
Table 2: Key Features of Negishi Coupling for Bipyridine Synthesis
| Feature | Description | Reference |
| Organometallic Reagent | Pyridylzinc halide | Generally prepared in situ from a pyridyl halide or lithium species. |
| Halide Partner | Halogenated pyridine (e.g., 3,5-dibromo-4-methylpyridine) | The reactivity often depends on the nature and position of the halide. |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) or Nickel complexes | Palladium catalysts are more common due to higher yields and functional group tolerance. wikipedia.org |
| Functional Group Tolerance | High | Tolerates a wide range of functional groups, which is advantageous for complex molecule synthesis. orgsyn.orgorgsyn.org |
The choice between Suzuki-Miyaura and Negishi coupling often depends on the availability of starting materials, the desired functional group tolerance, and the specific substitution pattern of the target bipyridine. Both methods represent highly effective strategies for the synthesis of this compound and other unsymmetrically substituted bipyridines.
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed reactions offer a more cost-effective alternative to palladium for forging C-C bonds. These methods are particularly effective for the reductive homocoupling of aryl halides to form symmetrical bipyridines and can also be adapted for cross-coupling reactions. nih.gov A simple, ligand-free nickel-catalyzed dimerization of 2-chloropyridines, using manganese as a reductant, has been shown to be highly efficient. nih.gov
For the synthesis of an unsymmetrical compound like this compound, a cross-coupling strategy is necessary. This would involve reacting a halide of one pyridine ring (e.g., 3-chloro-5-bromo-4-methylpyridine) with an organometallic derivative of the other (e.g., a 4-pyridyl Grignard or zinc reagent) in the presence of a nickel catalyst, such as NiCl₂(dppe) or NiBr₂(PPh₃)₂. mdpi.com The bipyridine product itself can act as a ligand for the nickel center, facilitating the catalytic cycle. mdpi.com
Copper-Catalyzed Dimerization/Coupling
Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming biaryl linkages. While often requiring harsh conditions (high temperatures), modern advancements have improved their scope and utility. The synthesis of bipyridines can be achieved via a copper-mediated Ullmann-type reaction, typically involving the coupling of an iodo- or bromopyridine in the presence of copper powder or copper(I) salts at elevated temperatures.
More recently, copper has been used as an effective co-catalyst in other cross-coupling reactions. The addition of a copper(I) salt, such as CuI, has been shown to improve the yields of Suzuki-Miyaura couplings for the synthesis of 2,2'-bipyridines, although its exact role is not fully understood. nih.govmdpi.com A direct copper-catalyzed synthesis of this compound would likely involve the coupling of a halopyridine with a functionalized pyridine partner under thermal conditions.
Direct Functionalization Pathways for 3,4'-Bipyridines
An alternative synthetic strategy involves creating the 4-methyl-3,4'-bipyridine core first, followed by direct introduction of the bromine atom onto the pre-formed scaffold.
Electrophilic Bromination of Methylbipyridines
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto aromatic rings. nih.gov In the case of 4-methyl-3,4'-bipyridine, the introduction of a bromine atom can be achieved using a suitable electrophilic brominating agent. N-bromosuccinimide (NBS) is a common and effective reagent for this purpose. nih.govmdpi.com
The regioselectivity of the bromination is directed by the existing substituents. On the pyridine ring bearing the methyl group, the C5 position is activated by the electron-donating methyl group and is sterically accessible. The nitrogen atoms in the bipyridine system are deactivating, but the substitution pattern of the precursor would strongly favor bromination at the C5 position. The reaction is typically carried out in a solvent like acetonitrile (B52724) or dichloromethane, sometimes with heating or initiation to facilitate the reaction. nih.gov A precedent for such selectivity is the bromination of 2,2'-bipyridine, which can be selectively functionalized at the 5- and 5'-positions. bohrium.com
C-H Activation and Functionalization Strategies
Modern synthetic chemistry has increasingly focused on C-H activation, a powerful strategy that allows for the direct conversion of a carbon-hydrogen bond into a carbon-halogen or other functional group, bypassing the need for pre-functionalized substrates. rsc.org This approach offers significant advantages in terms of atom and step economy.
For the synthesis of this compound, a C-H activation strategy would involve the direct, regioselective functionalization of the C-H bond at the 5-position of 4-methyl-3,4'-bipyridine. This is often achieved using a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) that coordinates to the substrate in a specific manner to direct the reaction to the desired site. acs.org For pyridine derivatives, functionalization can be guided by converting the ring nitrogen to a pyridine N-oxide, which can act as a directing group for metallation and subsequent functionalization at an adjacent position. acs.orgrsc.org Alternatively, inherent electronic biases or the use of specialized ligands can direct the catalyst to the target C-H bond for subsequent halogenation.
Nucleophilic Aromatic Substitution (SNAr) on Bipyridine Precursors
Nucleophilic aromatic substitution (SNAr) presents a viable, albeit less commonly documented, pathway for the synthesis of this compound. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com
In the context of bipyridine synthesis, an SNAr reaction could theoretically involve a bipyridine precursor activated for nucleophilic attack. Pyridine rings themselves are more reactive towards nucleophilic substitution than benzene (B151609) rings, particularly when substituted at the ortho or para positions, as the nitrogen atom can effectively stabilize the negative charge of the reaction intermediate. wikipedia.org A potential, though not explicitly detailed in available literature for this specific compound, SNAr strategy could involve the reaction of a suitably substituted pyridine with a nucleophilic pyridine equivalent.
While direct SNAr reactions to form this compound are not extensively reported, the principles of SNAr are well-established in pyridine chemistry. For instance, SNAr reactions on 5-bromo-1,2,3-triazines with phenols have been successfully demonstrated, showcasing the displacement of a bromide ion from a heteroaromatic system. acs.orgnih.gov
More commonly, the bipyridine core is first constructed using cross-coupling reactions like Suzuki or Stille couplings. researchgate.netmdpi.com Following the formation of the 4-methyl-3,4'-bipyridine skeleton, a subsequent electrophilic aromatic substitution (bromination) is typically employed to introduce the bromine atom at the 5-position.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical step in any synthetic process to maximize yield and purity while minimizing reaction time and cost. For the synthesis of bipyridine derivatives, several parameters are typically investigated.
Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netscielo.br In the context of cross-coupling reactions to form the bipyridine backbone, the catalyst system (e.g., a palladium catalyst with a specific ligand) and the base are crucial variables. For instance, in Suzuki couplings for the synthesis of other bipyridines, combinations like a palladium catalyst with an imidazolium (B1220033) salt ligand have been shown to be highly effective. mdpi.com
The subsequent bromination of 4-methyl-3,4'-bipyridine can also be optimized. Factors such as the choice of brominating agent (e.g., bromine in acetic acid versus N-bromosuccinimide), the use of a radical initiator, and the reaction temperature can significantly impact the outcome.
The following table illustrates a hypothetical optimization study for a key reaction step based on common practices in organic synthesis.
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Catalyst | Pd(PPh₃)₄ | 75 |
| 2 | Catalyst | Pd(dppf)Cl₂ | 85 |
| 3 | Solvent | Toluene | 80 |
| 4 | Solvent | DMF | 88 |
| 5 | Temperature | 80 °C | 78 |
| 6 | Temperature | 100 °C | 90 |
| 7 | Base | K₂CO₃ | 85 |
| 8 | Base | Cs₂CO₃ | 92 |
This is a representative table and does not reflect actual experimental data for the synthesis of this compound.
Studies on the optimization of syntheses for similar structures, such as dihydrobenzofuran neolignans and MOF-5, have demonstrated that a systematic variation of reaction parameters can lead to significant improvements in efficiency. scielo.brits.ac.id For example, in the synthesis of MOF-5, the optimal reaction time was found to be highly dependent on the temperature. its.ac.id
Scalability Considerations for Synthetic Routes
The transition from a laboratory-scale synthesis to a larger, industrial-scale production introduces a new set of challenges. For the synthesis of this compound, several factors would need to be considered for a scalable process.
One of the primary concerns is the cost and availability of starting materials. The development of synthetic routes from inexpensive and readily available precursors is crucial for economic viability. researchgate.net For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been successfully scaled up to produce multigram quantities from affordable starting materials. researchgate.net
The safety of the reaction is another paramount consideration. Reactions that involve highly toxic or pyrophoric reagents may be difficult to handle on a large scale. For example, while organotin compounds are effective in Stille couplings, their high toxicity is a significant drawback for large-scale synthesis. mdpi.com
The efficiency of the reaction in terms of atom economy and the ease of product purification are also important. A scalable synthesis should ideally produce the desired product in high yield with minimal byproducts, simplifying the purification process. researchgate.net The choice of reaction vessel and the ability to control reaction parameters, such as temperature and mixing, on a larger scale are also critical engineering challenges.
Reactivity and Derivatization Strategies of 5 Bromo 4 Methyl 3,4 Bipyridine
Transformations at the Bromine Atom
The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Further Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in 5-Bromo-4-methyl-3,4'-bipyridine is well-suited for such transformations.
C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. mdpi.com In the context of this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. Similarly, the Stille coupling, utilizing organotin reagents, and the Negishi coupling, employing organozinc reagents, represent viable alternatives for C-C bond formation. researchgate.netorgsyn.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.
C-N and C-O Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-bipyridine with amines. This reaction provides a direct route to amino-substituted bipyridines, which are valuable ligands and synthetic intermediates. Analogously, the Buchwald-Hartwig etherification or the Ullmann condensation can be employed to form C-O bonds, leading to the corresponding alkoxy or aryloxy derivatives.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagent | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C-C | 5-Aryl-4-methyl-3,4'-bipyridine |
| Stille | Organostannane | C-C | 5-Alkenyl-4-methyl-3,4'-bipyridine |
| Negishi | Organozinc | C-C | 5-Alkyl-4-methyl-3,4'-bipyridine |
| Buchwald-Hartwig | Amine | C-N | 5-Amino-4-methyl-3,4'-bipyridine |
| Buchwald-Hartwig | Alcohol/Phenol | C-O | 5-Alkoxy/Aryloxy-4-methyl-3,4'-bipyridine |
Nucleophilic Displacement Reactions
Direct nucleophilic displacement of the bromine atom in this compound is generally challenging due to the electron-rich nature of the pyridine ring. However, under forcing conditions or with highly activated nucleophiles, such reactions may proceed. researchgate.netdocumentsdelivered.com Nucleophilic aromatic substitution (SNAr) reactions could potentially occur with strong nucleophiles, particularly if the pyridine nitrogen is quaternized to increase the electrophilicity of the ring. For instance, reaction with phenols under basic conditions could lead to the formation of aryloxy ethers. acs.org
Reductive Debromination
The bromine atom can be selectively removed through reductive debromination to yield 4-methyl-3,4'-bipyridine. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or by using hydride sources like sodium borohydride (B1222165) in the presence of a catalyst. This reaction is useful when the bromine atom is used as a temporary directing group or when the parent 4-methyl-3,4'-bipyridine is the desired final product.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches
Halogen-metal exchange reactions provide a powerful method for converting the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. nih.govacs.org Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would likely lead to the formation of the corresponding 5-lithio-4-methyl-3,4'-bipyridine. google.com This highly reactive organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.
Table 2: Examples of Electrophilic Quenches following Halogen-Metal Exchange
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl (-CH(OH)R) |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| Alkyl halides | Alkyl (-R) |
| Disulfides | Thioether (-SR) |
Modifications of the Methyl Group
The methyl group at the 4-position offers another site for chemical modification, primarily through oxidation reactions.
Oxidation Reactions (e.g., to form formyl or carboxyl derivatives)
The methyl group of 4-methylpyridines can be oxidized to afford the corresponding aldehyde (formyl) or carboxylic acid derivatives. google.comwikipedia.org This transformation is synthetically valuable as it introduces new functional groups that can be further elaborated.
The oxidation can be achieved using various oxidizing agents. For instance, catalytic oxidation using vanadium oxide-based catalysts can yield pyridine-4-carbaldehyde and isonicotinic acid. Other methods, such as oxidation with selenium dioxide or potassium permanganate, can also be employed. The choice of oxidant and reaction conditions will determine the extent of oxidation, allowing for selective formation of either the aldehyde or the carboxylic acid. pvamu.edu The resulting 5-bromo-3,4'-bipyridine-4-carbaldehyde or 5-bromo-3,4'-bipyridine-4-carboxylic acid are valuable precursors for the synthesis of more complex molecules.
Table 3: Oxidation Products of the Methyl Group
| Oxidizing Agent | Product |
|---|---|
| Selenium dioxide | 5-Bromo-3,4'-bipyridine-4-carbaldehyde |
| Potassium permanganate | 5-Bromo-3,4'-bipyridine-4-carboxylic acid |
| Vanadium oxide catalyst | Mixture of aldehyde and carboxylic acid |
Halogenation of the Methyl Group (e.g., bromomethyl derivatives)
The methyl group at the 4-position of the pyridine ring is susceptible to free-radical halogenation, most commonly bromination, to yield the corresponding bromomethyl derivative. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, under photochemical or thermal conditions. The reaction proceeds via a free-radical chain mechanism involving the abstraction of a benzylic-like hydrogen atom from the methyl group.
The general reaction is as follows: this compound + NBS → 5-Bromo-4-(bromomethyl)-3,4'-bipyridine + Succinimide
The conditions for such reactions on related 4-methylpyridine (B42270) derivatives often involve refluxing in a nonpolar solvent like carbon tetrachloride (CCl₄) or benzene (B151609). However, the use of acetonitrile (B52724) (CH₃CN) as a solvent has been reported to enhance reactivity and selectivity for nuclear bromination in some cases, though for benzylic bromination, non-polar solvents are generally preferred to minimize competing ionic reactions.
Table 1: Representative Conditions for Benzylic Bromination of 4-Methylpyridine Derivatives This table presents typical conditions found in the literature for the bromination of the methyl group on pyridine rings, which can be extrapolated for this compound.
| Substrate | Reagent | Initiator | Solvent | Temperature | Yield of Bromomethyl Derivative |
|---|---|---|---|---|---|
| 4-Methylpyridine | NBS | BPO | CCl₄ | Reflux | Moderate to Good |
| 2-Methylpyridine | NBS | BPO | CCl₄ | Reflux | Good |
| 4-Ethylpyridine | NBS | BPO | CCl₄ | Reflux | Good (for α-bromoethyl) |
For this compound, the formation of the monobrominated product is expected to be the major pathway, although over-bromination to form the dibromomethyl derivative can occur with an excess of NBS or prolonged reaction times. The resulting 5-Bromo-4-(bromomethyl)-3,4'-bipyridine is a versatile intermediate for further nucleophilic substitution reactions.
Alkylation and Arylation at the Methyl Group
Alkylation and arylation at the methyl group of 4-methylpyridine derivatives typically proceed via the formation of a carbanion intermediate. This is achieved by deprotonation of the methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting pyridylmethanide anion is a potent nucleophile that can react with various electrophiles, including alkyl halides and aryl halides (in the presence of a suitable catalyst).
The general two-step process is:
this compound + Strong Base → [5-Bromo-3,4'-bipyridin-4-yl]methyl anion
[5-Bromo-3,4'-bipyridin-4-yl]methyl anion + R-X → 5-Bromo-4-(R-ethyl)-3,4'-bipyridine
The choice of base and reaction conditions is crucial to avoid competing reactions, such as addition to the pyridine ring. The presence of the electron-withdrawing bromine atom and the second pyridine ring in this compound is expected to increase the acidity of the methyl protons, potentially allowing for the use of slightly milder bases compared to simple picolines.
Recent advancements in C-H functionalization offer alternative routes for the alkylation and arylation of pyridines, including at the 4-position, which may be applicable to this compound. chemrxiv.org These methods often employ transition metal catalysts and can offer improved regioselectivity and functional group tolerance. chemrxiv.org
Table 2: Representative Examples of Alkylation of 4-Methylpyridine Derivatives This table illustrates common strategies for the alkylation of the methyl group in 4-methylpyridine systems, providing a basis for potential reactions with this compound.
| Substrate | Base | Electrophile | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 4-Methylpyridine | n-BuLi | Benzyl chloride | THF | -78 °C to rt | 4-Phenethylpyridine |
| 4-Methylpyridine | LDA | Methyl iodide | THF | -78 °C | 4-Ethylpyridine |
| 4-Picoline | NaNH₂ | Alkyl halide | Liquid NH₃ | -33 °C | 4-Alkylpyridine |
Reactivity of the Pyridine Nitrogen Atoms
Quaternization Reactions
The nitrogen atoms of the two pyridine rings in this compound are nucleophilic and can readily undergo quaternization with alkyl halides or other alkylating agents to form pyridinium (B92312) salts. In the case of 3,4'-bipyridine (B8713429) systems, the two nitrogen atoms exhibit different reactivities. The nitrogen of the 4'-pyridyl ring is generally more sterically accessible and electronically more similar to that of pyridine itself, making it more susceptible to quaternization. The nitrogen of the 3-pyridyl ring is more sterically hindered by the substituents at positions 4 and 5.
The general reaction is: this compound + R-X → [5-Bromo-4-methyl-1'-(R)-3,4'-bipyridinium]⁺X⁻
With a stoichiometric amount of the alkylating agent, selective mono-quaternization at the 4'-position is expected to be the predominant outcome. The use of an excess of a reactive alkylating agent and more forcing conditions can lead to di-quaternization at both nitrogen atoms. The resulting pyridinium salts often exhibit altered electronic properties and increased solubility in polar solvents.
Table 3: Expected Products of Quaternization of this compound This table outlines the predicted products from the quaternization reaction with different alkylating agents.
| Alkylating Agent | Expected Major Product (Mono-quaternization) | Expected Minor Product (Di-quaternization) |
|---|---|---|
| Methyl iodide (CH₃I) | [5-Bromo-4-methyl-1'-methyl-3,4'-bipyridinium]⁺I⁻ | [5-Bromo-1,1'-dimethyl-4-methyl-3,4'-bipyridinium]²⁺2I⁻ |
| Benzyl bromide (BnBr) | [1'-Benzyl-5-bromo-4-methyl-3,4'-bipyridinium]⁺Br⁻ | [1'-Benzyl-1-benzyl-5-bromo-4-methyl-3,4'-bipyridinium]²⁺2Br⁻ |
| Ethyl bromoacetate | [1'-(Ethoxycarbonylmethyl)-5-bromo-4-methyl-3,4'-bipyridinium]⁺Br⁻ | Not typically observed under mild conditions |
N-Oxidation Chemistry
The pyridine nitrogen atoms can be oxidized to form N-oxides using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Similar to quaternization, the regioselectivity of N-oxidation is influenced by the electronic and steric environment of the nitrogen atoms.
For this compound, the nitrogen of the 4'-pyridyl ring is expected to be more readily oxidized due to its higher electron density and lower steric hindrance compared to the nitrogen of the 3-pyridyl ring, which is flanked by the methyl and bromo substituents.
The expected primary reaction is: this compound + [O] → this compound-1'-oxide
The formation of the di-N-oxide would require harsher reaction conditions. Pyridine-N-oxides are valuable intermediates in synthesis, as the N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution reactions at the alpha and gamma positions.
Table 4: Common Reagents for N-Oxidation of Pyridines This table provides examples of reagents used for the N-oxidation of pyridine derivatives.
| Oxidizing Reagent | Typical Conditions |
|---|---|
| Hydrogen peroxide / Acetic acid | 70-80 °C |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, rt |
| Peracetic acid | rt |
Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity of derivatization reactions on this compound is a critical consideration. As discussed, reactions at the nitrogen atoms are expected to favor the 4'-position due to steric and electronic factors.
For reactions involving the pyridine rings themselves, such as electrophilic or nucleophilic aromatic substitution, the existing substituents play a directing role. The bromine atom is a deactivating, ortho-, para-directing group, while the methyl group is an activating, ortho-, para-directing group. The 3,4'-bipyridyl system itself complicates predictions, as one ring acts as a substituent on the other. The 4'-pyridyl group at the 3-position of the first ring will be deactivating for electrophilic substitution.
In the case of stereoselectivity, if a chiral center is introduced during derivatization, for example, through the addition of a chiral reagent or catalyst, the formation of stereoisomers is possible. For instance, if the alkylation at the methyl group were to be carried out with a prochiral electrophile in the presence of a chiral ligand, diastereomeric or enantiomeric products could be formed. However, without the introduction of a chiral element, reactions at the specified positions of this compound would lead to achiral products or racemic mixtures if a new stereocenter is formed.
Coordination Chemistry of 5 Bromo 4 Methyl 3,4 Bipyridine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 5-Bromo-4-methyl-3,4'-bipyridine generally involves the reaction of the ligand with a suitable metal salt in a solvent or solvent mixture. mdpi.commdpi.com The choice of metal, counter-anion, and reaction conditions (e.g., temperature, concentration) dictates the final structure, which can range from simple discrete molecules to complex polymeric arrays.
In scenarios where this compound acts as a monodentate ligand, it coordinates to a single metal center through one of its nitrogen atoms, leaving the other nitrogen uncoordinated or involved in weaker interactions like hydrogen bonding. This typically occurs when the reaction stoichiometry favors a high ligand-to-metal ratio or when strongly coordinating ancillary ligands occupy the remaining sites on the metal. The resulting mononuclear complexes can adopt various geometries depending on the coordination number and electronic configuration of the metal ion.
Table 2: Predicted Geometries for Hypothetical Mononuclear Complexes
| Metal Ion | Ancillary Ligands (X) | Example Formula | Predicted Geometry |
|---|---|---|---|
| Cu(II) | Cl⁻, H₂O | [Cu(C₁₁H₉BrN₂)X₄] | Distorted Octahedral |
| Co(II) | NO₃⁻, CH₃OH | [Co(C₁₁H₉BrN₂)₂(NO₃)₂] | Octahedral |
| Pt(II) | Cl⁻ | [Pt(C₁₁H₉BrN₂)Cl₃]⁻ | Square Planar |
| Zn(II) | Cl⁻ | [Zn(C₁₁H₉BrN₂)Cl₃]⁻ | Tetrahedral |
Note: This table presents hypothetical examples based on the known coordination preferences of the specified metal ions.
Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. Ligands based on 4,4'-bipyridine (B149096) are widely used for this purpose, and the angled nature of the 3,4'-bipyridine (B8713429) scaffold offers an alternative for creating different network topologies. mdpi.comrsc.org this compound is an ideal candidate for forming such polymers.
The assembly process is driven by the formation of coordination bonds between the nitrogen atoms and metal centers. This creates the primary polymeric backbone, which can be a simple 1D chain. The dimensionality and final architecture of the material are then heavily influenced by secondary, non-covalent interactions. In this context, the bromine substituent is critical. It can participate in halogen bonding (C-Br···X, where X is a halogen or another electronegative atom) with an adjacent chain, linking the primary 1D motifs into robust 2D or 3D supramolecular networks. mdpi.comnih.govmdpi.com The interplay between the coordination bonds defining the polymer chain and the halogen bonds defining the inter-chain packing is a powerful tool in crystal engineering.
Coordination Modes and Geometries of Metal-Ligand Interactions
The geometry of the 3,4'-bipyridine core fundamentally determines its interaction with metal ions. The spatial separation of the two nitrogen atoms across the inter-ring bond makes simultaneous coordination to a single metal center sterically impossible.
Chelation: This coordination mode, common for ligands like 2,2'-bipyridine, involves two or more donor atoms from the same ligand binding to a central metal ion to form a ring structure. This compound cannot act as a chelating ligand because its two nitrogen donors are positioned on opposite sides of the molecule's central axis, preventing the formation of a stable chelate ring. nih.govsemanticscholar.org
Bridging Coordination: This is the dominant role for this compound in forming extended structures. Each nitrogen atom coordinates to a different metal center, creating a bridge between them. This mode is the basis for the formation of the dinuclear, polynuclear, and coordination polymer assemblies discussed previously. In such structures, the ligand acts as a linker, and the distance and angle between the metal centers are influenced by the ligand's geometry. For example, in a cobalt complex with a related brominated 4,4'-bipyridine ligand, the ligand bridges Co(II) centers to form a 1D coordination polymer. mdpi.com A similar bridging role is expected for this compound.
Table 3: Summary of Coordination Modes for this compound
| Coordination Mode | Description | Resulting Structure |
|---|---|---|
| Monodentate | Only one of the two nitrogen atoms binds to a metal center. | Mononuclear complexes. |
| Bridging | Each of the two nitrogen atoms binds to a different metal center. | Dinuclear complexes, Polynuclear assemblies, Coordination Polymers (1D, 2D, 3D). |
| Chelating | Not possible due to the 3,4'-isomer geometry. | N/A |
Steric and Electronic Effects of the Methyl and Bromo Substituents
The coordination behavior of this compound is significantly influenced by the electronic and steric properties of its methyl and bromo substituents. These effects modulate the ligand's ability to coordinate with metal ions and influence the stability and geometry of the resulting complexes.
The bromo substituent at the 5-position exhibits dual electronic effects. It is an electron-withdrawing group through its inductive effect (-I) due to its high electronegativity. Concurrently, it acts as a weak electron-donating group through resonance (+M effect) by donating its lone pair electrons to the pyridine (B92270) ring's π-system. Generally, for halogens, the inductive effect dominates, leading to a net withdrawal of electron density from the ring. This reduction in electron density decreases the basicity of the nitrogen atom on the same ring, potentially weakening its coordination to a metal center. The bromo group also contributes to the steric profile of the ligand, although its effect is generally less pronounced than that of a methyl group in the adjacent position.
The interplay of these electronic and steric factors can be summarized as follows:
Enhanced Basicity of one Pyridine Ring: The electron-donating methyl group is expected to make the nitrogen of the 4-methyl-5-bromopyridine ring a stronger coordinator than the nitrogen of the unsubstituted 4'-pyridine ring.
Steric Influence on Coordination Geometry: The methyl group may cause distortions in the coordination geometry to minimize steric repulsion, potentially affecting bond lengths and angles.
Modulation of π-System: The bromo substituent can influence the π-acceptor properties of the ligand, which is crucial for the stability of complexes with metal ions in low oxidation states.
Illustrative Data Table: Predicted Effects of Substituents on Ligand Properties
| Substituent | Position | Electronic Effect | Predicted Impact on Coordination | Steric Effect | Predicted Impact on Coordination |
| Methyl | 4 | Electron-donating (inductive) | Increased basicity of adjacent N | Moderate | Potential for steric hindrance |
| Bromo | 5 | Electron-withdrawing (inductive) > Electron-donating (resonance) | Decreased basicity of adjacent N | Minor | Minimal direct steric clash |
Electronic Structure and Redox Properties of Metal Complexes
The electronic structure and redox properties of metal complexes incorporating this compound are intrinsically linked to the nature of the metal ion and the electronic characteristics of the ligand. The ligand's substituents play a crucial role in tuning the energies of the metal and ligand-based molecular orbitals.
The formation of a coordination complex involves the interaction of the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with the metal's d-orbitals. The electron-donating methyl group will raise the energy of the ligand's HOMO, facilitating stronger σ-donation to the metal. Conversely, the electron-withdrawing bromo group will lower the energy of the ligand's LUMO, enhancing its π-acceptor capability. This is particularly relevant for metal-to-ligand charge transfer (MLCT) transitions, which are common in complexes of d6 metals like Ru(II) and Re(I). A lower-lying LUMO on the ligand can lead to a red-shift in the MLCT absorption and emission bands.
The redox properties of the metal complexes are also expected to be significantly modulated. The increased electron density from the methyl group would make the metal center more electron-rich, thus making it easier to oxidize (a more negative oxidation potential). Conversely, the electron-withdrawing nature of the bromo group would make the ligand easier to reduce (a less negative reduction potential). Therefore, in a cyclic voltammetry experiment, one would anticipate distinct redox waves corresponding to both metal-centered and ligand-centered processes.
Hypothetical Data Table: Predicted Redox Potentials for a [M(this compound)n]x+ Complex
| Redox Process | Predicted Potential (vs. Fc/Fc+) | Attributed to | Influence of Substituents |
| M(x+1)+/Mx+ | Less positive | Metal-centered oxidation | Methyl group makes metal easier to oxidize |
| Ligand/Ligand•- | Less negative | Ligand-centered reduction | Bromo group makes ligand easier to reduce |
Ligand Exchange Dynamics in Solution and Solid States
Ligand exchange dynamics are a fundamental aspect of coordination chemistry, providing insights into the lability and stability of metal complexes. For complexes of this compound, these dynamics would be influenced by both electronic and steric factors, as well as the nature of the solvent and the incoming and outgoing ligands.
In solution, the rate of ligand exchange can be studied using techniques such as NMR spectroscopy. The exchange of the this compound ligand would likely proceed through either a dissociative or an associative mechanism, depending on the metal ion, its coordination number, and the solvent. The steric bulk of the methyl group might favor a dissociative pathway, where one of the coordinating nitrogen atoms detaches first to create a less crowded intermediate.
The strength of the metal-ligand bond, as modulated by the electronic effects of the substituents, will also be a key determinant of the exchange rate. A stronger bond, promoted by the electron-donating methyl group, would be expected to lead to slower ligand exchange and a more kinetically inert complex.
In the solid state, ligand exchange is less common but can occur, particularly in porous coordination polymers or metal-organic frameworks (MOFs). If this compound acts as a linker in such a framework, exchange with other ligands could occur, potentially altering the material's properties. The steric profile of the ligand would be critical in determining which guest molecules could enter the solid-state structure to participate in an exchange reaction.
Catalytic Applications of 5 Bromo 4 Methyl 3,4 Bipyridine and Its Metal Complexes
Role as a Ligand in Homogeneous Catalysis
5-Bromo-4-methyl-3,4'-bipyridine can act as a versatile ligand in homogeneous catalysis. The nitrogen atoms of the bipyridine core can coordinate to a metal center, while the bromo and methyl substituents can influence the ligand's electronic properties and steric environment around the metal. This, in turn, can impact the catalytic performance of the resulting complex in various chemical transformations.
Transition metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand coordinated to the metal catalyst is crucial for the efficiency and selectivity of these reactions.
Suzuki Coupling:
Research has indicated that this compound exhibits high reactivity as a substrate in Suzuki coupling reactions. In a comparative study, it demonstrated a higher yield compared to other bromo-substituted bipyridines, suggesting its potential as a valuable building block in the synthesis of more complex bipyridine-containing structures.
One study reported a 78% yield for the Suzuki coupling reaction involving this compound, highlighting its favorable reactivity profile. In contrast, 5-bromo-2,2'-bipyridine (B93308) showed moderate reactivity with a 62% yield under similar conditions. This suggests that the substituent positions on the bipyridine ring play a significant role in the outcome of the coupling reaction.
Table 1: Comparative Reactivity of Brominated Bipyridines in Suzuki Coupling
| Compound | Reactivity in Suzuki Coupling (Yield) |
| This compound | High (78%) |
| 5-Bromo-2,2'-bipyridine | Moderate (62%) |
| 4,4'-Bipyridine (B149096) | Low (no reactive site) |
Negishi, Heck, and Sonogashira Reactions:
Currently, there is a lack of specific research data in the public domain detailing the application of this compound as a ligand in Negishi, Heck, or Sonogashira cross-coupling reactions. While bipyridine ligands, in general, are widely used in these transformations, the specific catalytic activity of complexes bearing the this compound ligand has not been extensively reported.
C-H functionalization has emerged as a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. The design of the ligand is critical in achieving high reactivity and selectivity in these transformations.
Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis. Ruthenium complexes bearing bipyridine-based ligands have been shown to be highly efficient for the hydrogenation of various functional groups.
However, there is no specific information available regarding the use of this compound as a ligand in either hydrogenation or dehydrogenation catalysis. The potential of its metal complexes in these reactions is yet to be explored and reported in peer-reviewed literature.
Metal complexes are widely employed as catalysts for a broad range of oxidation and reduction reactions. The ligand environment around the metal center plays a crucial role in tuning the redox potential and, consequently, the catalytic activity.
As of now, there are no specific research findings detailing the application of this compound or its metal complexes in either oxidation or reduction catalysis.
Photocatalytic Applications
Photocatalysis, particularly visible-light photoredox catalysis, has become a powerful tool for organic synthesis, enabling the facile generation of reactive intermediates under mild conditions.
Ruthenium and iridium bipyridine complexes are among the most common photocatalysts used in visible-light photoredox catalysis. The photophysical and electrochemical properties of these complexes can be tuned by modifying the bipyridine ligands.
Despite the widespread use of bipyridine ligands in photocatalysis, there is currently no published research on the specific use of this compound as a ligand in this context. The influence of the bromo and methyl substituents on the photophysical properties of its potential metal complexes has not been investigated.
Energy Transfer and Electron Transfer Processes in Photoreactions
A thorough review of available scientific literature reveals a notable absence of specific research focused on the energy transfer and electron transfer processes in photoreactions involving metal complexes of This compound . While the broader class of bipyridine ligands is known to participate in such photophysical phenomena, particularly in the context of ruthenium and iridium complexes for applications in solar energy conversion and photoredox catalysis, dedicated studies on this specific brominated and methylated derivative are not documented. The electronic effects of the bromo and methyl substituents would undoubtedly influence the energies of the metal-to-ligand charge transfer (MLCT) states, but quantitative data and mechanistic insights remain to be elucidated.
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. The development of chiral ligands is central to this field.
Development of Chiral this compound Derivatives
Currently, there is no published research detailing the synthesis and development of chiral derivatives of This compound . The introduction of chirality to the bipyridine framework is a common strategy for creating ligands for asymmetric catalysis. This is often achieved by introducing chiral substituents, creating atropisomers, or incorporating the bipyridine unit into a larger chiral scaffold. However, such modifications have not been reported for this specific compound.
Enantioselective Transformations
Consistent with the lack of reported chiral derivatives, there are no studies on the application of This compound or its potential chiral analogues in enantioselective transformations. Consequently, there is no data on the enantiomeric excesses or specific reaction types that could be catalyzed by such systems.
Reaction Mechanisms in Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. While general mechanisms for cross-coupling reactions and other transformations catalyzed by bipyridine-metal complexes are well-established, specific mechanistic studies involving This compound as a ligand are not available in the current body of scientific literature. Research on related bipyridine ligands suggests that the electronic and steric profile of the ligand can significantly impact key steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling cycles. However, without dedicated studies, the precise influence of the 5-bromo and 4-methyl substitution pattern on the intermediates and transition states of a catalytic cycle remains speculative.
Catalyst Stability and Recyclability Studies
The long-term stability and the ability to recycle a catalyst are critical factors for its practical and industrial application. There is currently no available research data on the stability and recyclability of catalysts derived from This compound . Such studies would typically involve investigating the catalyst's performance over multiple reaction cycles, analyzing potential degradation pathways, and exploring methods for its recovery and reuse. The absence of this information limits the assessment of the practical viability of catalysts based on this ligand.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
Bipyridine derivatives are frequently employed in the architecture of OLEDs, serving various functions within the device stack. The electron-deficient nature of the pyridine (B92270) rings can facilitate electron transport, a crucial process for efficient device operation.
In principle, the pyridine moieties in 5-Bromo-4-methyl-3,4'-bipyridine could endow it with electron-transporting capabilities. For a material to function effectively as an electron-transporting layer (ETL) in an OLED, it must possess a suitable lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron injection from the cathode and transport to the emissive layer. While specific experimental data for this compound is not widely documented, related bipyridine structures are known to be utilized in this capacity. The electronic properties can be further tuned by the substituents; the electron-withdrawing bromine atom would be expected to lower the LUMO energy level, potentially improving electron injection.
As a component of the emitting layer, this compound could theoretically be modified to act as an emitter itself or as a ligand in an emissive metal complex. The bipyridine core can coordinate with metal ions like iridium(III) or ruthenium(II) to form phosphorescent emitters. The substituents on the bipyridine ligand, such as the bromo and methyl groups, would influence the photophysical properties of the resulting complex, including its emission color and quantum efficiency.
Bipolar host materials, which can transport both electrons and holes, are critical for achieving high efficiency in phosphorescent OLEDs (PhOLEDs). These materials host the phosphorescent guest emitters and facilitate the recombination of charge carriers on the guest molecules. A well-designed host material should have a high triplet energy to prevent energy back-transfer from the guest. Bipolar host materials often incorporate both electron-donating and electron-accepting moieties. While this compound itself is not a classic bipolar structure, it could be used as a building block to synthesize more complex bipolar molecules. For instance, the bromine atom provides a reactive handle to attach a hole-transporting unit, which could lead to a bipolar host material. The performance of such materials is often evaluated by fabricating OLED devices and measuring their efficiency metrics, as shown in the comparative data for other advanced host materials in the table below.
| Host Material | Dopant | Turn-on Voltage (V) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| TRZ-DBC1 | Yellow | 2.6 | 71.4 | 25.4 |
| TRZ-DBC2 | Green | 3.2 | 75.9 | 24.7 |
| CBP | Yellow (Reference) | 2.8 | 58.0 | 19.1 |
This table presents performance data for representative advanced bipolar host materials to illustrate the metrics by which new materials, potentially derived from this compound, would be evaluated. elsevierpure.com
Molecular Electronics and Switches
Molecular electronics aims to use single molecules or small ensembles of molecules as electronic components. Bipyridines have been investigated as molecular wires and switches. researchgate.net A molecular switch can change its state, for example, between high and low conductance, in response to an external stimulus. researchgate.net While there is no specific research detailing the use of this compound in this context, its structure possesses features that are relevant to molecular electronics. The bipyridine unit can facilitate electron transport through the molecule, and conformational changes or redox events could potentially be used to switch its conductivity.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The bipyridine unit is a powerful tool in this field due to its ability to form predictable interactions.
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. The resulting complex is held together by non-covalent forces. The nitrogen atoms of the bipyridine can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking interactions. The bromine atom on this compound can also engage in halogen bonding, a directional non-covalent interaction with electron-donating atoms. This interaction can be exploited in the design of self-assembling systems and in crystal engineering. The table below details the energetic and geometric parameters of non-covalent interactions observed in a cocrystal of a related brominated bipyridine with 1,4-diiodotetrafluorobenzene, illustrating the potential for this compound to participate in similar interactions.
| Interaction Type | Binding Energy (kcal/mol) | Distance (Å) |
| C–I⋯N (Halogen bond) | 6.57 | 2.95 |
| π⋯π Stacking | 9.07 | 3.42 |
| C–H⋯F Hydrogen bond | 1.46 | 2.68 |
This table showcases the types and strengths of interactions that can drive supramolecular assembly in halogenated bipyridine systems.
Design of Metal-Organic Frameworks (MOFs) or Coordination Networks
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. Bipyridine-based ligands are workhorses in the construction of MOFs and coordination networks due to their ability to bridge metal centers. researchgate.netrsc.orgrsc.org
The compound this compound is an attractive candidate for the design of novel MOFs. The two nitrogen atoms can coordinate to metal ions, forming one-, two-, or three-dimensional networks. The bromine atom can introduce additional structural control through halogen bonding interactions, potentially leading to unique network topologies and pore environments that are not accessible with simpler bipyridine ligands. bohrium.commdpi.com
The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic ligand are heated in a solvent. researchgate.net The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure of the MOF.
Table 1: Potential Metal Ions and Solvents for MOF Synthesis with this compound
| Metal Ion Source | Potential Solvents | Expected Coordination Geometry |
| Zinc Nitrate | N,N-Dimethylformamide (DMF) | Tetrahedral or Octahedral |
| Copper(II) Acetate | Ethanol/Water | Square Planar or Octahedral |
| Cadmium Chloride | Dimethyl Sulfoxide (DMSO) | Octahedral |
| Cobalt(II) Nitrate | Acetonitrile (B52724) | Octahedral |
Photovoltaic Applications
Third-generation photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and polymer solar cells, rely on materials that can efficiently absorb light and facilitate charge separation and transport. mdpi.com Bipyridine derivatives are frequently used as ligands in metal complexes (dyes) for DSSCs and as building blocks for conjugated polymers in organic solar cells.
While direct reports on the use of this compound in photovoltaics are not yet prevalent, its electronic properties suggest potential. The bipyridine core can be functionalized to tune the absorption spectrum and energy levels of the resulting materials. The introduction of a bromine atom can influence the electronic properties through its electron-withdrawing nature and potential for heavy-atom effects, which could enhance intersystem crossing and be relevant for certain types of solar cell architectures.
The general approach for incorporating such a molecule into a photovoltaic device would be either as a ligand in a photosensitizing metal complex or as a monomer unit in a conjugated polymer. For example, ruthenium(II) complexes with bipyridine-based ligands are classic examples of efficient dyes in DSSCs.
Functional Polymeric Materials incorporating this compound Units
The incorporation of this compound into polymer chains can lead to materials with a range of interesting properties, including enhanced thermal stability, specific optical and electronic characteristics, and the ability to coordinate with metal ions. These functional polymers could find applications in areas such as catalysis, separation membranes, and smart coatings.
One synthetic route to such polymers could involve the polymerization of a vinyl-functionalized derivative of this compound. Another approach is to use the bipyridine unit as a building block in condensation polymerization or through cross-coupling reactions. For example, the bromine atom on the pyridine ring could be a handle for Suzuki or Stille coupling reactions to create extended conjugated polymer chains. acs.org
The resulting polymers could exhibit properties derived from the bipyridine unit, such as the ability to form metal-polymer complexes. These metallopolymers could have applications in catalysis, where the metal centers act as active sites, or in sensor arrays, where the binding of an analyte to the metal center leads to a detectable change in the polymer's properties.
Sensing Platforms Based on Ligand-Metal Interactions
The ability of bipyridine ligands to form stable complexes with a wide variety of metal ions is the basis for their use in chemical sensors. When a bipyridine-based ligand binds to a metal ion, there is often a change in the solution's optical or electrochemical properties, such as a color change or a shift in a redox potential. This change can be used to detect and quantify the presence of the metal ion.
Luminescent MOFs built from bipyridine ligands and emissive metal ions are a particularly promising class of sensors. bohrium.com The luminescence of these materials can be either quenched or enhanced upon interaction with specific analytes, providing a sensitive detection mechanism. The specific structure of this compound, with its defined steric and electronic profile, could lead to sensors with high selectivity for particular metal ions.
For example, a sensor for a specific metal ion could be designed by creating a coordination polymer or a discrete metal complex with this compound. The interaction of the target metal ion with the bipyridine ligand would modulate the fluorescence of the system, allowing for its detection. The methyl and bromo substituents could influence the binding affinity and selectivity towards different metal ions.
Advanced Spectroscopic and Structural Characterization
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of 5-Bromo-4-methyl-3,4'-bipyridine, which would reveal its electronic transitions, has not been reported in the reviewed literature. Typically, bipyridine systems exhibit π→π* and n→π* transitions. The presence of the bromine atom and the methyl group, as well as the specific 3,4'-linkage, would be expected to influence the position and intensity of these absorption bands. For instance, the introduction of a bromine atom can induce a bathochromic (red) shift in the absorption maxima. rsc.org However, without experimental data, any discussion of specific absorption wavelengths (λmax) and molar absorptivity values remains speculative.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol) (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| π→π* | ~280-320 | High |
Fluorescence and Phosphorescence Spectroscopy
The emission properties of this compound upon excitation are also undocumented. Many bipyridine derivatives are known to be luminescent, and their fluorescence and phosphorescence characteristics are highly sensitive to their molecular structure and environment. The presence of a heavy atom like bromine can enhance spin-orbit coupling, potentially favoring phosphorescence over fluorescence. The emission maxima, quantum yields, and excited-state lifetimes are crucial parameters that would define its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer. nih.gov Without experimental spectra, no definitive statements can be made.
Table 2: Hypothetical Emission Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Emission Type | Predicted Emission λmax (nm) | Predicted Quantum Yield (Φ) | Predicted Lifetime (τ) |
|---|---|---|---|
| Fluorescence | ~350-450 | Not Available | Not Available |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
While the molecular formula of this compound is established as C₁₁H₉BrN₂, high-resolution mass spectrometry (HRMS) data would provide precise mass measurement to unequivocally confirm this. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. A patent for a related compound, (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, does report HRMS data, confirming the utility of this technique for similar structures. google.com
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [C₁₁H₉⁷⁹BrN₂]⁺ | 248.0003 | Not Available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the fragmentation pathways of this compound, providing structural confirmation. Expected fragmentation could involve the loss of the bromine atom, the methyl group, or cleavage of the bond between the two pyridine (B92270) rings. The analysis of these fragmentation patterns is a standard method for the structural characterization of novel compounds. growingscience.com
Table 4: Predicted Major Fragmentation Ions in MS/MS of this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Fragment Ion (m/z) |
|---|---|---|
| 249/251 | Loss of Br | 170 |
| 249/251 | Loss of CH₃ | 234/236 |
X-ray Diffraction Analysis
The definitive three-dimensional structure of this compound in the solid state could be determined by single-crystal X-ray diffraction. This analysis would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions. Such data is fundamental for understanding the structure-property relationships of the material. While crystal structures of other substituted bipyridines have been reported, nih.govmdpi.com no such data is available for the title compound.
Table 5: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume (V) | Not Available |
| Z (molecules per unit cell) | Not Available |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a popular choice for calculating the properties of organic compounds due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the geometry, spectroscopic parameters, and reactivity of "5-Bromo-4-methyl-3,4'-bipyridine".
Geometry Optimization and Conformational Analysis
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For bipyridine derivatives, the rotation around the C-C bond connecting the two rings can lead to different conformers. The most stable conformer of "this compound" would be determined by a balance of steric and electronic effects. It is expected that the presence of the methyl group at the 4-position and the bromine atom at the 5-position would influence the preferred dihedral angle to minimize steric hindrance. In similar bipyridine systems, DFT calculations have been used to identify the most stable conformers and the energy barriers between them. cnr.it
Table 1: Expected Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Expected Value |
| C-C (inter-ring) bond length | ~1.49 Å |
| C-N bond lengths (pyridine rings) | ~1.34 Å |
| C-C bond lengths (pyridine rings) | ~1.39 Å |
| C-Br bond length | ~1.90 Å |
| C-C (methyl) bond length | ~1.51 Å |
| Dihedral angle (inter-ring) | Dependent on steric hindrance |
Note: These are illustrative values based on general data for substituted bipyridines and are not specific to this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of the nuclei. For "this compound," the calculated shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. Studies on related methyl-substituted bipyridine complexes have shown how these substituents affect the proton chemical shifts. cdnsciencepub.comresearchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be used to assign the characteristic vibrational bands of "this compound," such as the C-H stretching of the methyl group, the C=N and C=C stretching vibrations of the pyridine (B92270) rings, and the C-Br stretching vibration.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* and n-π* transitions. The HOMO-LUMO energy gap, discussed in the next section, is a key determinant of the electronic absorption properties. rsc.org
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule.
HOMO and LUMO Distributions: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In "this compound," it is anticipated that the HOMO would be primarily localized on the more electron-rich pyridine ring, influenced by the methyl group, while the LUMO would be distributed over the pyridine ring containing the electron-withdrawing bromine atom.
Table 2: Expected Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Expected Value/Description |
| HOMO Energy | Negative value, indicating bound state |
| LUMO Energy | Less negative value than HOMO |
| HOMO-LUMO Energy Gap | A few electron volts (eV) |
| HOMO Distribution | Primarily on the methyl-substituted pyridine ring |
| LUMO Distribution | Primarily on the bromo-substituted pyridine ring |
Note: These are illustrative descriptions based on general principles of electronic effects in aromatic systems.
Charge Distribution and Electrostatic Potential Maps (MEP)
Charge Distribution: The distribution of electron density in a molecule can be analyzed through various charge partitioning schemes. This analysis reveals the partial atomic charges on each atom, providing a quantitative measure of the local electronic effects. In "this compound," the nitrogen atoms are expected to have negative partial charges due to their higher electronegativity, while the carbon atoms bonded to them will have positive partial charges. The bromine atom will also carry a negative partial charge.
Molecular Electrostatic Potential (MEP) Maps: The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For "this compound," the MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings. A region of positive potential, known as a σ-hole, is expected on the bromine atom along the C-Br bond axis, which is a characteristic feature of halogen bonding. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. For "this compound," NBO analysis would reveal the nature of the bonds (e.g., σ and π bonds), the hybridization of the atoms, and the extent of electron delocalization between the two pyridine rings and involving the substituents. The analysis of donor-acceptor interactions can provide a quantitative measure of the electronic effects of the bromo and methyl substituents on the bipyridine system. acs.org
Emerging Research Frontiers and Future Prospects
Integration into Advanced Functional Systems
Bipyridine derivatives are fundamental components in the construction of sophisticated functional materials. mdpi.comnih.gov The 5,5'-disubstituted-2,2'-bipyridine motif, for example, is noted for its excellent coordination properties and serves as a versatile building block for materials used in photovoltaics, organic light-emitting diodes (OLEDs), and biodiagnostics. nih.gov Similarly, bromine-substituted 4,4'-bipyridines are being investigated as linkers for creating metal-organic frameworks (MOFs) and coordination polymers. mdpi.com
Given these precedents, 5-Bromo-4-methyl-3,4'-bipyridine is a compelling candidate for integration into such advanced systems. Its structure allows it to act as a linker ligand, potentially forming one-dimensional, two-dimensional, or even porous three-dimensional MOFs. mdpi.com The presence of the bromine atom is particularly significant, as it can participate in halogen bonding, an additional supramolecular interaction that can be used to "fine-tune" the physical and chemical properties of materials, including selective binding and recognition in sensor systems. mdpi.com The methyl group provides a site for further functionalization and can influence the steric and electronic properties of the resulting metal complexes.
Potential Applications in Functional Systems:
Luminescent Sensors: As a ligand, it could form complexes with metal ions that exhibit unique photoluminescent properties, leading to sensors for various analytes. mdpi.com
Photovoltaics: Its derivatives could be used in the synthesis of photosensitizers for dye-sensitized solar cells. mdpi.com
Molecular Topologies: The bipyridine framework is a key component in the synthesis of complex molecular structures like catenanes and knots. nih.gov
Development of Novel Synthetic Routes
The synthesis of bipyridine derivatives has evolved significantly, moving towards more efficient and scalable methods. mdpi.comnih.gov While a specific, optimized route for this compound is not widely documented, established cross-coupling reactions for similar compounds provide a clear blueprint for future synthetic development.
Modern synthetic strategies that could be adapted include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a bromopyridine and a pyridineboronic acid is a high-yield method for creating bipyridines and is even used in the synthesis of pharmaceutical compounds. mdpi.commdpi.com
Stille Coupling: This method, which couples an organotin compound with an organohalide, is a reliable and scalable route for producing functionalized bipyridines. mdpi.comnih.gov
Negishi Coupling: Involving an organozinc compound and an organohalide, this reaction is another effective strategy, with some catalysts showing high stability in air and moisture. mdpi.com
C-H Arylation: Direct arylation of a pyridine (B92270) C-H bond offers a more atom-economical approach to synthesizing bipyridines. mdpi.com
A patent for the synthesis of a complex pharmaceutical intermediate demonstrates a pathway involving the lithiation of 3,5-Dibromo-4-methyl-pyridine at low temperatures, followed by quenching with DMF, which could be adapted to form a precursor for this compound. google.com The development of novel, efficient synthetic routes is crucial for making this compound more accessible for research and application.
| Reaction Type | Key Reactants | Catalyst Example | Potential Advantage |
| Suzuki Coupling | Bromopyridine, Pyridineboronic Acid | Palladium with Imidazolium (B1220033) Salt Ligand | High turnover number, stable catalyst mdpi.commdpi.com |
| Stille Coupling | Organotin Compound, Organohalide | Palladium-based | Scalable for multigram synthesis nih.gov |
| Negishi Coupling | Organozinc Compound, Organohalide | PdBr(Ph)(PPh3)2 | High activity, air and moisture stable mdpi.com |
Exploration of Undiscovered Catalytic Pathways
Bipyridine derivatives are quintessential ligands in the field of transition-metal catalysis. mdpi.com Their ability to form stable complexes with a wide range of metals is fundamental to many chemical transformations. While this compound has not been extensively studied as a catalyst or ligand itself, its structure suggests significant potential.
Future research could explore its role as a ligand in various catalytic reactions:
Cross-Coupling Reactions: Complexes formed with metals like palladium, nickel, or copper could be investigated for their catalytic activity in reactions like Suzuki, Heck, or Sonogashira couplings. The electronic properties, tuned by the bromo and methyl groups, could influence catalytic efficiency and selectivity.
Polymerization: Cobalt complexes with pyridine-based ligands have been shown to be active pre-catalysts for isoprene (B109036) polymerization. mdpi.com Investigating cobalt complexes of this compound could lead to new catalysts for producing synthetic rubbers with specific properties. mdpi.com
C-H Activation: Dinuclear palladium pincer complexes have been used for the C-H activation of pyridine. mdpi.com Designing a complex with this compound as the central ligand could open pathways for novel C-H functionalization reactions.
The exploration of this compound as a ligand would involve synthesizing its metal complexes and systematically screening their activity in a range of important organic transformations.
Advanced Characterization Techniques for In-situ Studies
Thorough characterization is essential to understanding the structure and properties of this compound and its derivatives. Standard techniques provide a baseline for its identity and purity. sigmaaldrich.com
Established and Potential Characterization Methods:
| Technique | Information Obtained | Reference Example |
| ¹H and ¹³C NMR | Confirms molecular structure and purity by showing the chemical environment of hydrogen and carbon atoms. | Spectra for related methyl-bipyridines are well-documented. acs.orgnih.gov |
| Mass Spectrometry | Determines the molecular weight and provides structural insights through fragmentation patterns. | Used to confirm the mass of novel pyridine derivatives. mdpi.comnih.gov |
| FT-IR Spectroscopy | Identifies functional groups and vibrational modes within the molecule. | Used to characterize pyridine–oxazoline-ligated cobalt complexes. mdpi.com |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the compound or its metal complexes. | Determined the distorted tetrahedron configuration of related cobalt catalysts. mdpi.com |
For future applications, advanced in-situ characterization techniques will be critical. For instance, using spectroscopic methods to monitor the compound during a catalytic reaction or within a functioning MOF can provide real-time data on reaction mechanisms, guest-host interactions, and structural changes. This level of analysis is vital for the rational design of more efficient catalysts and functional materials.
Computational Chemistry in Predictive Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com DFT calculations can predict a molecule's geometric and electronic properties, helping to guide experimental work.
For this compound, computational studies could be employed to:
Predict Reactivity: DFT can be used to calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and other reactivity indices. mdpi.com This information helps predict how the molecule will interact with metal centers or other molecules.
Simulate Material Properties: DFT calculations have been used to demonstrate that halogen-substituted 4,4'-bipyridines can act as efficient halogen bond donors, a key interaction for designing selective sensor systems. mdpi.com Similar studies on this compound could predict its suitability for creating functional MOFs. mdpi.com
Guide Synthetic Pathways: By modeling reaction intermediates and transition states, computational chemistry can help identify the most plausible and efficient synthetic routes. mdpi.com
Predict Spectroscopic Data: Predicted NMR spectra or collision cross section values from computational models can aid in the interpretation of experimental data. uni.luuni.lu
By leveraging predictive modeling, researchers can screen potential applications and synthetic strategies for this compound in a time- and cost-effective manner, accelerating the pace of discovery.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-3,4'-bipyridine, and how can purity be optimized?
- Methodological Answer : Synthesis of brominated bipyridines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized pyridine rings. For example, 4-Bromo-2,2'-bipyridine was synthesized via palladium-catalyzed coupling, as outlined in literature procedures . To optimize purity:
- Use column chromatography with gradients of ethyl acetate/hexane for separation.
- Validate purity via HPLC (>98% purity criteria, as seen in analogous bromopyridine derivatives ).
- Monitor reaction intermediates with thin-layer chromatography (TLC) and NMR spectroscopy.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : Employ single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry. For amorphous samples, use - and -NMR to assign substituent positions (e.g., methyl and bromine groups) .
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry can assess π-conjugation and redox behavior. Compare data to related compounds like 4-Bromo-2,2'-bipyridine, which exhibits distinct absorption bands at ~280 nm .
Q. What are common pitfalls in spectral data interpretation for brominated bipyridines?
- Methodological Answer :
- NMR Artifacts : Bromine’s quadrupolar moment may broaden signals. Use deuterated solvents (e.g., DMSO-) and high-field instruments (>400 MHz) to resolve splitting patterns.
- Mass Spectrometry : Isotopic patterns for bromine (1:1 ratio for ) must align with theoretical values to avoid misassignment.
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Methodological Answer :
- Controlled Experiments : Compare reactivity in Pd(0)- vs. Ni(0)-catalyzed systems, noting differences in C-Br bond activation. For example, Pd catalysts may favor Suzuki coupling, while Ni systems could induce unintended dehalogenation .
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate species and identify side reactions.
Q. What strategies are effective for studying the compound’s role in supramolecular or coordination chemistry?
- Methodological Answer :
- Ligand Design : Functionalize the bipyridine core via Sonogashira coupling to introduce ancillary groups (e.g., anthracene for luminescent complexes) .
- Coordination Studies : Titrate with metal salts (e.g., Ru(II) or Ir(III)) and monitor binding via -NMR shift changes or luminescence quenching.
Q. How can computational modeling predict the compound’s behavior in catalytic or photophysical applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the bromine and methyl groups.
- TD-DFT for Excited States : Simulate UV-Vis spectra to correlate experimental absorption bands with theoretical transitions (e.g., π→π* or charge-transfer states).
Data Contradiction Analysis
Q. How should discrepancies in reported solubility or stability data be addressed?
- Methodological Answer :
- Environmental Controls : Test solubility in polar (DMSO, MeOH) vs. non-polar solvents (toluene) under inert atmospheres to exclude oxidative degradation.
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds and compare with literature analogs (e.g., 2-Bromo-3-pyridinemethanol stability ).
Experimental Design Considerations
Q. What are best practices for designing catalytic reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Use a matrix of Pd, Ni, and Cu catalysts with ligands (e.g., XPhos, BINAP) to identify optimal turnover frequencies.
- Substrate Scope : Test coupling partners (boronic acids, alkynes) in systematic variations to map electronic and steric effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
